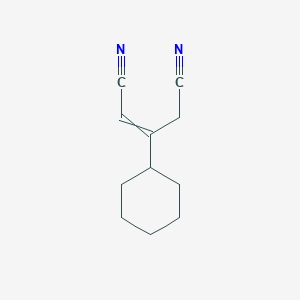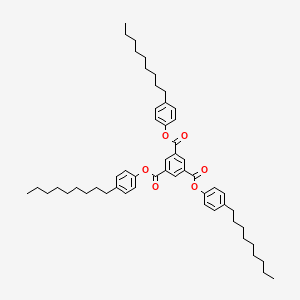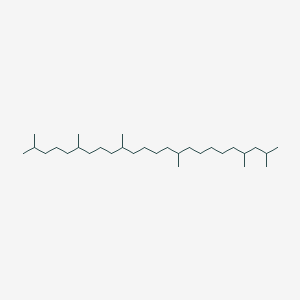
1-(4-Propylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an acetyl group attached to one nitrogen atom and a propyl group attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-propylpiperazine can be synthesized through several methods. One common method involves the acetylation of 4-propylpiperazine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the synthesis of 1-acetyl-4-propylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is usually purified through distillation or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions: 1-Acetyl-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-Acetyl-4-propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 1-acetyl-4-propylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly relevant in its potential use as an anthelmintic agent.
類似化合物との比較
1-Acetyl-4-propylpiperazine can be compared with other piperazine derivatives:
1-Acetyl-4-phenylpiperazine: This compound has a phenyl group instead of a propyl group, which may result in different biological activities and chemical properties.
1-[(2,4-Dichlorophenoxy)acetyl]-4-propylpiperazine: This derivative contains a dichlorophenoxy group, which imparts herbicidal activity.
Uniqueness: 1-Acetyl-4-propylpiperazine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of an acetyl and a propyl group provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts.
特性
CAS番号 |
91086-21-4 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H18N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H2,1-2H3 |
InChIキー |
KOOLYPVFWPPNBC-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)






![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


